molecular formula C14H14ClN5 B2395035 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890943-17-6

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2395035
CAS RN: 890943-17-6
M. Wt: 287.75
InChI Key: RWNZWRDCXLBSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

CDK2 Inhibitors for Cancer Treatment

Pyrazolo[3,4-d]pyrimidine derivatives, such as the one , have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . A library of in-house pyrazolo[3,4-d]pyrimidines was explored for their activity against Staphylococcus aureus and Escherichia coli .

Dual Active Kinase Inhibitors

The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown potential in the prevention and treatment of bacterial infections in cancer patients .

Antiviral Properties

Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral agents .

Parkinson’s Disease Treatment

These compounds have also been studied for their potential use in the treatment of Parkinson’s disease .

Treatment for Skin Cancer Cell Lines (G-361)

Pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of skin cancer cell lines (G-361) .

Treatment for CNS Cancer (SF-268)

These compounds have also been studied for their potential use in the treatment of CNS cancer (SF-268) .

Treatment for Human Leukemia (HL-60)

Pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of human leukemia (HL-60) .

Mechanism of Action

properties

IUPAC Name

1-(3-chlorophenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-2-6-16-13-12-8-19-20(14(12)18-9-17-13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZWRDCXLBSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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